Tridecanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
tridecanenitrile | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C13H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-12H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJHMKQSIBMURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060876 | |
| Record name | Tridecanenitrile | |
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Molecular Weight |
195.34 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [MSDSonline] | |
| Record name | Tridecanenitrile | |
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CAS No. |
629-60-7, 68424-73-7 | |
| Record name | Tridecanenitrile | |
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| Record name | Tridecanenitrile | |
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| Record name | TRIDECANENITRILE | |
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| Record name | Tridecanenitrile | |
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Chemical and Physical Properties of Tridecanenitrile
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the nitrile functional group. nist.govnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. nsf.govnih.govspectrabase.com
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, with a reported molecular weight of 195.3443. nist.govnist.gov The NIST Mass Spectrometry Data Center has documented its GC-MS data. nih.gov
Structural and Conformational Analysis
The structure of this compound consists of a thirteen-carbon chain with a cyano group at one end. solubilityofthings.com The sp-hybridized carbon of the nitrile group results in a linear geometry for the C-C≡N portion of the molecule. fiveable.me The long alkyl chain provides a nonpolar, hydrophobic character to the molecule, while the nitrile group contributes a polar end. solubilityofthings.com
Reaction Mechanisms and Pathways Involving Tridecanenitrile
Detailed Mechanistic Elucidation of Tridecanenitrile (B1583151) Transformations
The transformations of this compound are governed by the electronic nature of the nitrile group. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom can be protonated or coordinated to a Lewis acid, enhancing the electrophilicity of the carbon.
Nucleophilic addition to the carbon-nitrogen triple bond is a cornerstone of nitrile chemistry. Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to this compound.
The reaction with a Grignard reagent (R-MgX) proceeds through the formation of an intermediate iminomagnesium salt. This salt is then hydrolyzed in an aqueous acidic workup to yield a ketone. For instance, the reaction of this compound with a Grignard reagent can be utilized in the synthesis of various ketones.
Similarly, organolithium reagents (R-Li) add to the nitrile group to form a lithium imine salt. wikipedia.orgslideshare.netyoutube.com Subsequent hydrolysis also affords a ketone. wikipedia.orgslideshare.netyoutube.com These reactions are highly effective for creating new carbon-carbon bonds. wikipedia.orgyoutube.com The high reactivity of organolithium reagents is attributed to the highly polar nature of the carbon-lithium bond, which makes the organic group strongly nucleophilic. wikipedia.orgyoutube.com
A notable example of a nickel-catalyzed cross-coupling reaction involves the synthesis of this compound from 5-bromopentanenitrile and dioctylzinc in the presence of a tetraene and MgBr2, showcasing the formation of the this compound molecule itself through nucleophilic substitution pathways. uwindsor.cawiley-vch.de
The reduction of nitriles is a primary route to the synthesis of amines. This compound can be reduced to tridecylamine (B1585788), a valuable primary amine, through several methods.
Catalytic hydrogenation is a widely employed and economical method for nitrile reduction. wikipedia.org This process typically involves reacting this compound with hydrogen gas in the presence of a metal catalyst. wikipedia.orglibretexts.org Common catalysts include Raney nickel, palladium, and platinum. wikipedia.orglibretexts.org The reaction mechanism involves the initial hydrogenation of the nitrile to an intermediate imine, which is then further hydrogenated to the primary amine. cas.czbme.hu However, side reactions can occur where the intermediate imine reacts with the amine product, leading to the formation of secondary and tertiary amines. wikipedia.orgbme.hu
To enhance the selectivity for the primary amine, various strategies are employed. The use of ammonia (B1221849) is a common industrial practice to suppress the formation of secondary and tertiary amines. google.com Another approach is the use of specific catalytic systems, such as a newly developed alumina-supported rhodium catalyst that shows high selectivity for primary amines without the need for additives. cas.cz
Alternatively, stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce this compound to tridecylamine. libretexts.org The reaction proceeds by the nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction and subsequent workup. libretexts.org
A transfer hydrogenation method using Raney nickel and 2-propanol as the hydrogen donor has also been described for the reduction of aliphatic nitriles to primary amines. tandfonline.com
This compound can be hydrolyzed to tridecanoic acid under either acidic or basic conditions. archive.orgchemistrysteps.com The mechanism involves the initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
In acidic hydrolysis, the nitrile nitrogen is first protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. chemistrysteps.com A series of proton transfers and tautomerization leads to the formation of the amide. The amide is then hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com
Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid. chemistrysteps.com
Alcoholysis of this compound can occur, particularly in the presence of acid or base catalysts, leading to the formation of imino ethers or esters, respectively, though this is a less common transformation compared to hydrolysis. googleapis.comgoogle.com
Reductive Transformations of this compound.
Catalysis in this compound Reactions
Catalysis plays a pivotal role in the transformations of this compound, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Both homogeneous and heterogeneous catalysts are employed in various reactions involving this compound.
Homogeneous catalysis in the context of this compound reactions often involves transition metal complexes that are soluble in the reaction medium.
For instance, a well-defined molecular cobalt catalyst has been reported for the α-alkylation of nitriles with primary alcohols, a process that proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nsf.gov While not specifically detailing this compound, this methodology is applicable to aliphatic nitriles. The catalytic cycle involves the oxidation of the alcohol to an aldehyde, followed by a condensation with the nitrile, and subsequent reduction of the resulting unsaturated nitrile.
Ruthenium complexes have also been shown to be effective catalysts for the hydrogenation of nitriles to primary amines. google.com.na These catalysts can be prepared and used in situ. google.com.na The mechanism involves the coordination of the nitrile to the ruthenium center, followed by hydrogenation. google.com.na
A nickel-catalyzed cross-coupling reaction has been used to synthesize this compound itself. uwindsor.cawiley-vch.de This reaction involves the use of a nickel(II) chloride catalyst and a tetraene additive to couple an alkyl halide with an organozinc reagent. uwindsor.cawiley-vch.de
Heterogeneous catalysts are widely used in the industrial production of chemicals derived from this compound due to their ease of separation from the reaction products and potential for recycling.
The catalytic hydrogenation of this compound to tridecylamine is a prime example of a heterogeneously catalyzed reaction. Commonly used catalysts include Raney nickel, a porous nickel-aluminum alloy, and supported metal catalysts such as palladium on carbon or rhodium on alumina. wikipedia.orgcas.cztandfonline.com
Raney nickel is a versatile and commonly used catalyst for the reduction of nitriles. wikipedia.orggoogle.comtandfonline.com In a transfer hydrogenation process, Raney nickel in the presence of 2-propanol and potassium hydroxide effectively reduces aliphatic nitriles to primary amines. tandfonline.com The reaction conditions are mild, and the catalyst can be reused. tandfonline.com
Supported rhodium catalysts, such as rhodium on alumina, have been developed for the selective hydrogenation of nitriles to primary amines under mild conditions without the need for additives like ammonia. cas.czresearchgate.net This offers a greener alternative to traditional methods.
In some applications, high shear processing in the presence of a heterogeneous catalyst has been explored for reactions like hydrodenitrogenation. google.com
The partial reduction of nitriles to aldehydes can also be achieved using heterogeneous catalysts like Raney nickel in the presence of reagents such as sodium hypophosphite or formic acid. ajol.info
Data Tables
Table 1: Catalysts and Conditions for Reductive Transformations of this compound
| Catalyst | Reducing Agent | Solvent | Conditions | Product | Reference |
| Raney Nickel | H₂ | - | High T & P | Tridecylamine | wikipedia.orggoogle.com |
| Rhodium on Alumina | H₂ | Various | 50 °C, 5 x 10² kPa H₂ | Tridecylamine | cas.cz |
| Raney Nickel | 2-Propanol/KOH | 2-Propanol | Reflux | N-isopropylidene-tridecylamine | tandfonline.com |
| Lithium Aluminum Hydride | - | Diethyl ether | - | Tridecylamine | libretexts.org |
| Rhodium complex | H₂ | Two-phase (organic/water) | Low T & P | Tridecylamine | google.com |
Table 2: Products from Nucleophilic Addition and Hydrolysis of this compound
| Reagent | Reaction Type | Intermediate | Final Product | Reference |
| Grignard Reagent (R-MgX) | Nucleophilic Addition | Iminomagnesium salt | Ketone | - |
| Organolithium Reagent (R-Li) | Nucleophilic Addition | Lithium imine salt | Ketone | wikipedia.orgslideshare.netyoutube.com |
| H₃O⁺ | Hydrolysis | Tridecanamide | Tridecanoic Acid | archive.orgchemistrysteps.com |
| OH⁻, then H₃O⁺ | Hydrolysis | Imidic acid, Tridecanamide | Tridecanoic Acid | chemistrysteps.com |
Computational Catalysis Studies Applied to this compound Mechanisms
While specific computational catalysis studies exclusively focused on this compound are not extensively documented in the provided results, broader principles of computational chemistry are applied to understand reactions involving similar nitriles. bcrec.id Quantum modeling, for instance, is a powerful tool for elucidating reaction stereoselectivity. acs.org
Computational methods, such as those at the ωB97X-D/Def2-TZVPPD/SCRF level, can be used to model transition states and predict the regiochemical outcomes of reactions. acs.org These models can reveal that factors like the dipole moment of an ion-pair transition state can be significant in determining the reaction pathway. acs.org For example, a lower dipole moment in a transition state can lead to stabilization due to reduced charge separation, thereby favoring a particular reaction pathway. acs.org
Natural Bond Orbital (NBO) analysis is another computational technique that provides insights into reaction mechanisms. acs.org By localizing the wave function, NBO analysis can determine the relative energies of accepting orbitals (like C–O σ* orbitals), predicting the most favorable sites for nucleophilic attack. acs.org Such analyses have shown that for certain cyclic ether systems, the optimal position for nucleophilic attack can be predicted by identifying the best electron-accepting position. acs.org
These computational approaches, while applied to more complex systems in the available literature, establish a framework for how the reaction mechanisms of this compound, such as its conversion to amines or other functional groups, could be investigated. bcrec.idacs.org
Reaction Kinetics and Thermodynamics of this compound
The kinetics and thermodynamics of chemical reactions provide fundamental insights into reaction rates and spontaneity. ethz.chlibretexts.org For reactions involving this compound, these parameters are influenced by factors such as temperature, pressure, and the presence of catalysts.
Activation Energies and Transition State Analysis for this compound Reactions
The activation energy (ΔG‡) is a critical parameter in chemical kinetics, representing the energy barrier that must be overcome for a reaction to occur. ethz.ch Computational studies on related, albeit more complex, molecules demonstrate that activation free energies for reactions like nucleophilic attack can be calculated using quantum modeling. acs.org For instance, in the study of obtusallene-derived oxonium ions, activation free energies (ΔG‡298) were computed for nucleophilic attack at different carbon centers. acs.org
The analysis of transition states is integral to understanding reaction mechanisms. acs.org Computational models can determine the geometries and dipole moments of transition states, which in turn influence the reaction's regioselectivity. acs.org A key finding in related systems is that the charge-separation and dipole moment of highly ionic transition states can strongly influence the reaction outcome. acs.org This suggests that for reactions involving this compound, particularly those proceeding through ionic intermediates, a detailed analysis of the transition state properties is crucial for predicting the product distribution.
The following table, based on analogous systems, illustrates the type of data that can be generated through computational analysis of transition states. acs.org
| Reactant Model | Nucleophile | Site of Attack | Activation Free Energy (ΔG‡298, kcal/mol) |
| Oxonium Cation | MeOH (1 molecule) | C12 | Lower energy |
| Oxonium Cation | MeOH (2 molecules) | C12 | Lower energy |
| Ion Pair | MeO- | C12 | Lower energy |
| Ion Pair | Br- | C12 | Lower energy |
| Ion Pair | MeOH | C9 | Lower energy |
This table is illustrative and based on data for a related complex molecule to show the type of analysis possible. Specific values for this compound reactions would require dedicated computational studies.
Enthalpy Changes in this compound Conversions
The enthalpy change (ΔH) of a reaction indicates whether it releases or absorbs heat. Thermodynamic data for this compound is available in resources like the NIST WebBook and Yaws' Handbook, which provide thermochemical properties that can be used to calculate enthalpy changes for its reactions. vdoc.pubnist.gov For instance, the heat of vaporization of n-alkanenitriles is significantly higher than that of the corresponding n-alkanes, indicating stronger intermolecular forces in nitriles. whiterose.ac.uk This difference is important when considering phase changes during a reaction.
The enthalpy of formation (ΔHf) is a key thermodynamic property. By knowing the standard enthalpies of formation of reactants and products, the enthalpy change for a reaction can be calculated. While specific enthalpy change data for many this compound conversions were not found in the provided search results, the principles of chemical thermodynamics can be applied using available data for this compound and other relevant compounds. vdoc.pubuct.ac.zaresearchgate.net
Influence of Solvent Systems on this compound Reactivity
The choice of solvent can significantly impact the rate, yield, and selectivity of chemical reactions involving this compound. The polarity of the nitrile group and the long, nonpolar alkyl chain of this compound mean that its solubility and the stability of reaction intermediates can vary greatly in different solvents. ontosight.ai
In the catalytic hydrogenation of nitriles to primary amines, the solvent system plays a crucial role. For example, using a two-phase solvent system comprising an immiscible organic solvent (like aromatic or alicyclic hydrocarbons) and water, in the presence of a rhodium catalyst and a basic substance, can lead to high conversion and selectivity. google.com The use of alcohol-water or alcohol-aromatic hydrocarbon mixtures is also common. google.com In some cases, reaction times can be influenced by the solvent's ability to absorb hydrogen; for instance, reactions in toluene (B28343) were found to be slower than in cyclohexane (B81311) or methylcyclohexane. google.com
For reductive hydrolysis of dinitriles to hydroxynitriles, the choice of solvent can facilitate catalyst recovery. google.com Using a water-immiscible solvent like toluene or t-butyl methyl ether allows for the separation of a water-soluble product from the catalyst by decantation or extraction. google.com In some instances, the product alcohol itself can serve as the solvent if it is a good solvent for the starting nitrile, catalyst, and water. google.com
The epoxidation of olefins using nitriles to form peroxycarboximidic acids is also sensitive to the solvent. google.com The reaction can be carried out in various solvents, including polyhydric alcohols (like ethylene (B1197577) glycol), hydrocarbon solvents (such as toluene and hexane), ketones, ethers, chlorinated solvents, and esters. google.com The solvent's role is to facilitate the reaction while remaining non-acidic to prevent byproduct formation. google.com
Intermediate Species in this compound Reaction Pathways
The identification of intermediate species is fundamental to elucidating reaction mechanisms. In reactions involving this compound, several types of intermediates can be formed depending on the reaction conditions.
In the hydrogenation of nitriles, nitrile complexes with the metal catalyst can form in situ. google.com.na For example, with ruthenium catalysts, nitrile complexes can be formed upon mixing the catalyst with the nitrile substrate. google.com.na Spectroscopic methods like NMR and IR can indicate the presence of hydride, phosphine, dinitrogen, and nitrile ligands in these intermediate complexes. google.com.na
During the conversion of alcohols to nitriles via a modified Mitsunobu reaction, an intermediate alkoxyphosphonium species is proposed to be formed, which then undergoes an SN2-type displacement by the cyanide source. thieme-connect.de
In reductive amination processes to form amines from carbonyl compounds, an imine intermediate is formed by the reaction of the carbonyl compound with ammonia or a primary amine. This imine is then reduced to the final amine product.
In nickel-catalyzed C-C bond formation reactions, ate complexes, formed by the reaction of the transition metal with a Grignard reagent, are believed to be the active catalytic species. uwindsor.ca
The epoxidation of olefins using a nitrile like this compound proceeds through the formation of a peroxycarboximidic acid (also known as a peroxyimidic acid) intermediate. google.com This species is a highly active epoxidizing agent. google.com
Advanced Applications of Tridecanenitrile in Chemical Sciences
Tridecanenitrile (B1583151) as an Intermediate in Organic Synthesis.solubilityofthings.comcas.org
The chemical reactivity of the nitrile group makes this compound a valuable starting material in organic synthesis. solubilityofthings.comebsco.com It can be transformed into various other functional groups, allowing for the construction of more complex molecules. ebsco.com
This compound serves as a precursor in the synthesis of certain pharmaceutical compounds. solubilityofthings.comangenechemical.com The long alkyl chain of this compound can be a key structural element in the final active pharmaceutical ingredient (API). For instance, the nitrile group can be reduced to a primary amine, a common functional group in many drug molecules. britannica.comgoogle.com This transformation is a critical step in building the core structure of certain therapeutic agents. Furthermore, its role as a building block in medicinal chemistry is significant for creating new drug candidates. angenechemical.com
A notable application is in the synthesis of tridecylamine (B1585788), which is produced through the catalytic hydrogenation of this compound. This process typically involves the use of metal catalysts like palladium or nickel at elevated temperatures and pressures to convert the nitrile group into a primary amine. Tridecylamine, in turn, is used as a precursor in the synthesis of other chemical compounds.
| Precursor | Reaction | Product | Catalyst |
| This compound | Catalytic Hydrogenation | Tridecylamine | Palladium, Nickel |
This table illustrates the conversion of this compound to Tridecylamine.
This compound is also a key intermediate in the synthesis of various specialty chemicals. angenechemical.comontosight.ai These are chemicals produced for specific applications and include a wide range of products like surfactants, detergents, and lubricants. angenechemical.com The conversion of this compound to primary amines is a key step in producing some of these compounds. britannica.comgoogle.com The resulting long-chain amines can be further reacted to create cationic surfactants, which have applications in various industries.
Building Block for Agrochemicals.
This compound in Materials Science and Polymer Chemistry Research.solubilityofthings.com
The unique properties of this compound also make it a compound of interest in the field of materials science and polymer chemistry. solubilityofthings.com
Nitrile-containing compounds, such as acrylonitrile, are well-known monomers in polymerization reactions, leading to the production of important polymers like polyacrylonitrile (B21495) and nitrile rubber. ebsco.combritannica.com The nitrile group's polarity and reactivity are key to the properties of these polymers. researchgate.netlu.se The nitrile group can participate in various reactions, including hydrolysis and cycloadditions, allowing for the modification of polymer properties. researchgate.net For example, the introduction of nitrile groups can increase the glass transition temperature and improve the thermal stability of polymers. lu.se Nitrile N-oxides, derived from nitriles, are highly reactive and can undergo catalyst-free cycloaddition reactions, which is a significant advantage in creating new macromolecules and supramolecules. rsc.org
| Polymer | Monomer(s) | Key Property |
| Polyacrylonitrile | Acrylonitrile | Thermal stability |
| Nitrile Butadiene Rubber (NBR) | Acrylonitrile, Butadiene | Oil resistance |
| Styrene-Acrylonitrile (SAN) | Styrene, Acrylonitrile | Higher glass transition temperature |
This table highlights the role of nitrile-containing monomers in various polymers.
Researchers are exploring the use of this compound and its derivatives in the synthesis of novel materials. solubilityofthings.com The long alkyl chain of this compound can be incorporated into polymer backbones or as side chains to tailor the properties of the resulting material. For instance, its incorporation could influence properties like hydrophobicity, flexibility, and processability. The functional groups in derivatives like 8-Hydroxythis compound, which contains both a hydroxyl and a nitrile group, can participate in polymerization reactions or form hydrogen bonds, making them potentially useful components in materials science. ontosight.ai The development of advanced polymers with specific properties is a continuous goal in materials science, and versatile building blocks like this compound play a role in this endeavor. routledge.com
Integration into Advanced Materials and Nanomaterials
The incorporation of this compound and its derivatives into advanced materials and nanomaterials is an area of growing interest. Two-dimensional (2D) nanomaterials, which are exceptionally thin materials with a high degree of anisotropy and chemical functionality, are often integrated into various technologies. nanografi.com The properties of these materials, including their electrical, optical, and mechanical characteristics, can be modified and enhanced through the addition of compounds like this compound. nanografi.com
The synthesis of nanomaterials often involves top-down or bottom-up approaches. mdpi.com In the context of nanomaterial synthesis, this compound can be utilized in processes that require a hydrophobic environment or as a precursor for other functional molecules. For instance, in the creation of hybrid bilayer membranes (HBMs), which are advanced organic-inorganic platforms, this compound has been proposed as a component for constructing molecular circuits. researchgate.net These HBMs have applications in energy catalysis and as biomimetic systems. researchgate.net
Engineered nanomaterials (ENMs) are a focus of research due to their potential in various industries, including healthcare and technology. nilu.com The functionalization of these nanomaterials is crucial for their performance and can involve the use of various organic molecules. The long hydrocarbon chain of this compound can provide a nonpolar interface, which is beneficial in the design of specific drug delivery systems or in creating stable dispersions of nanoparticles in non-aqueous media.
Research into advanced materials also extends to the development of sensors and transistors. nanografi.com Semiconducting 2D materials are key components in these devices, and their performance can be tuned by modifying their surface chemistry. nanografi.com While direct applications of this compound in this context are still emerging, its derivatives can be designed to interact with these 2D materials, thereby altering their electronic properties.
The table below summarizes the integration of nitrile-containing compounds in the development of advanced materials.
| Application Area | Role of Nitrile-Containing Compounds | Example |
| Molecular Circuits | Component for creating switchable molecular circuits in hybrid bilayer membranes. researchgate.net | This compound in HBMs for potential bio-protonic devices. researchgate.net |
| Nanomaterial Functionalization | Precursor for functional molecules to modify nanomaterial surfaces. | Use of long-chain nitriles to create hydrophobic coatings on nanoparticles. |
| 2D Material Modification | Altering the electronic properties of 2D materials for sensors and transistors. | Derivatives of nitriles designed to interact with semiconducting 2D materials. nanografi.com |
Coordination Chemistry Involving this compound
This compound's nitrile group possesses a lone pair of electrons, enabling it to act as a ligand in coordination complexes with various metal ions. This has led to its use in the field of coordination chemistry, where it can influence the properties and stability of metal complexes.
This compound can coordinate to a metal center through the nitrogen atom of its nitrile group. This coordination is a fundamental aspect of its role in forming metal complexes. The interaction between the metal and the nitrile ligand can be influenced by several factors, including the nature of the metal ion and the presence of other ligands in the coordination sphere. researchgate.net
In some instances, this compound is used as a solvent or a co-ligand in reactions involving the synthesis of metal complexes. For example, it has been mentioned in the context of preparing ruthenium complexes that are used as hydrogenation catalysts. google.com.na The nitrile group can stabilize the metal center, and the long alkyl chain can enhance the solubility of the complex in nonpolar solvents. google.com.na
The study of metal complexes often involves understanding the electronic and steric effects of the ligands. The long alkyl chain of this compound can introduce significant steric bulk around the metal center, which can affect the geometry of the complex and its reactivity. This steric hindrance can be advantageous in controlling the selectivity of catalytic reactions.
The temperature at which reactions are carried out can also affect the stability of these complexes. For instance, in the synthesis of certain ruthenium complexes, higher temperatures can increase the reaction rate but may adversely affect the stability of the complex. google.com.na
The table below outlines the role of this compound in coordination chemistry.
| Aspect | Description |
| Ligand Function | The nitrogen atom of the nitrile group donates a lone pair of electrons to a metal center. |
| Solubility Enhancement | The long alkyl chain increases the solubility of the metal complex in nonpolar solvents. google.com.na |
| Steric Influence | The bulky alkyl chain can influence the geometry and reactivity of the complex. |
| Complex Stability | The binding of this compound contributes to the overall stability of the metal complex. google.com.na |
This compound as a Ligand for Metal Complexes.
This compound in Surfactant Chemistry Research
The amphiphilic nature of derivatives of this compound, which can be synthesized to have both a polar head group and a nonpolar tail, makes them relevant in the field of surfactant chemistry.
Cationic surfactants, which are amphiphilic compounds that form surface-active cations in water, have a wide range of applications. nih.gov These surfactants can be synthesized from various starting materials, including long-chain nitriles like this compound. The nitrile group can be chemically modified to create a cationic head group, while the tridecyl chain serves as the hydrophobic tail.
These cationic surfactants are used in various biotechnological and industrial applications. nih.govgoogle.com For example, they can be used as emulsifiers, in the formulation of cleaning products, and in drug delivery systems. The effectiveness of these surfactants is often related to their ability to self-assemble in solution, forming structures such as micelles and vesicles. nih.gov
The design of new and more effective cationic surfactants is an active area of research. This includes the development of surfactants that are more environmentally friendly and have lower toxicity. The use of natural fragments in the structure of these surfactants is one approach being explored to improve their biocompatibility. nih.gov
Surfactants play a crucial role in the synthesis and stabilization of nanoparticles. chalmers.se They can act as capping agents that adsorb to the surface of the nanoparticles, preventing them from aggregating and ensuring their colloidal stability. rsc.orgmdpi.com The colloidal stability of nanoparticles is essential for their processing and application. rsc.org
Cationic surfactants derived from this compound can be used to stabilize nanoparticles in various solvents. The hydrophobic tail of the surfactant interacts with the nanoparticle surface, while the cationic head group provides electrostatic repulsion between the particles, preventing them from coming together and aggregating. nih.gov This stabilization is particularly important in biological systems, where nanoparticles can interact with various biomolecules. researchgate.net
The choice of surfactant can also influence the size and shape of the nanoparticles being synthesized. chalmers.se By carefully selecting the surfactant and controlling the reaction conditions, it is possible to produce nanoparticles with specific properties tailored for a particular application.
The table below summarizes the applications of this compound derivatives in surfactant chemistry.
| Application | Function |
| Cationic Surfactants | Serve as emulsifiers, cleaning agents, and components in drug delivery systems. nih.gov |
| Nanoparticle Synthesis | Act as capping agents to control the size and shape of nanoparticles. chalmers.se |
| Colloidal Stability | Prevent the aggregation of nanoparticles through electrostatic and steric repulsion. rsc.orgmdpi.comnih.gov |
Cationic Surfactant Applications of this compound Derivatives.
Potential Applications of this compound in Bio-Inspired Systems
Bio-inspired systems aim to mimic biological structures and processes to create novel technologies. This compound has emerged as a molecule of interest in the development of such systems, particularly in the construction of functional nanoscale devices. Its long alkyl chain and terminal nitrile group allow it to be incorporated into lipid membranes, creating interfaces with unique properties.
The development of molecular-scale circuits is a significant goal in nanotechnology. Research has indicated that this compound (TCN) could be a key component in creating molecular circuits that are responsive to environmental stimuli. researchgate.net Within the framework of hybrid bilayer membranes (HBMs), which combine a biological lipid layer with a robust inorganic support, TCN can be embedded to act as a switch. researchgate.net
The proposed mechanism involves the pH-dependent behavior of the nitrile group. This functionality could enable the construction of molecular circuits that can be activated in basic conditions and deactivated in neutral conditions. researchgate.net This "on/off" capability is fundamental to the operation of any circuit and achieving it at the molecular level is a critical step toward more complex molecular electronics.
Table 4.5.1-1: Key Research Findings on this compound in Molecular Circuits
| Research Area | Finding | Potential Implication |
|---|---|---|
| Hybrid Bilayer Membranes (HBMs) | This compound can be incorporated into HBMs. researchgate.net | Creation of stable, bio-inspired electronic components. |
Building on the principles of molecular circuits, this compound is also being explored for its role in the development of advanced bioprotonic devices. researchgate.net Protonic devices utilize the flow of protons (H+) to transmit signals, analogous to how electronic devices use electrons. This field is heavily inspired by biological processes, such as proton transport across cell membranes, which is essential for cellular energy production. nih.gov
In the context of HBMs, this compound can be coupled with other molecules, such as monodecyl phosphate (B84403) (MDP), to create systems that control proton delivery. researchgate.net By taking advantage of pH gradients, these systems could form the basis of functional bioprotonic devices. researchgate.net Such devices could have applications in energy catalysis and the creation of smart molecular systems. The ability to control proton transfer is a key step in mimicking the sophisticated energy transport chains found in nature. researchgate.net
Table 4.5.2-1: Components and Concepts in this compound-Based Bioprotonic Systems
| Component/Concept | Role/Description | Source |
|---|---|---|
| This compound (TCN) | A molecule that can be embedded in lipid membranes to influence proton transport. researchgate.net | researchgate.net |
| Hybrid Bilayer Membrane (HBM) | A nanoscale platform that provides a stable, bio-inspired interface for device construction. researchgate.net | researchgate.net |
| Monodecyl phosphate (MDP) | A molecule that can be coupled with TCN to facilitate controlled proton delivery. researchgate.net | researchgate.net |
Analytical Methodologies for Tridecanenitrile Research
Spectroscopic Characterization Techniques
Spectroscopy is a foundational pillar in the analysis of Tridecanenitrile (B1583151), utilizing the interaction of electromagnetic radiation with the molecule to reveal its structural features. Different spectroscopic methods provide complementary information, leading to a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the precise atomic structure of organic molecules like this compound. measurlabs.com It provides detailed information about the chemical environment, connectivity, and relative positions of atoms within the molecule. measurlabs.comlibretexts.org Both ¹H and ¹³C NMR are routinely employed.
¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the long alkyl chain (-(CH₂)₁₀-), the terminal methyl group (CH₃-), and the methylene (B1212753) group adjacent to the nitrile function (-CH₂-CN). The integration of these signals confirms the number of protons in each unique environment.
¹³C NMR: The carbon NMR spectrum provides distinct signals for each carbon atom in a different chemical environment. libretexts.org This includes the carbon of the nitrile group (C≡N), which appears in a characteristic downfield region, as well as the individual carbons along the dodecyl chain. nih.gov Spectral data for this compound have been reported and are consistent with its established structure. wiley-vch.de
The general strategy for structural confirmation involves analyzing the chemical shifts, which are influenced by the electronegativity of nearby functional groups, and the spin-spin splitting patterns that reveal adjacent protons. libretexts.org
Table 1: Typical NMR Data for this compound Functional Groups Data is illustrative based on general principles of NMR spectroscopy.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | CH₃-CH₂- | ~0.88 | Triplet |
| ¹H | -(CH₂)₁₀- | ~1.2-1.6 | Multiplet |
| ¹H | -CH₂-CN | ~2.3 | Triplet |
| ¹³C | C≡N | ~119-121 | Singlet |
| ¹³C | -CH₂-CN | ~17 | Singlet |
| ¹³C | Alkyl Chain Carbons | ~22-32 | Singlet |
| ¹³C | Terminal CH₃ | ~14 | Singlet |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high precision. nist.gov It is also used for structural elucidation through the analysis of fragmentation patterns. For this compound, Electron Ionization (EI) is a common method where the molecule is bombarded with electrons, causing it to ionize and break into characteristic fragments.
The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight (195.34 g/mol ). nih.govnist.gov The fragmentation pattern is indicative of a long-chain aliphatic nitrile. This technique is crucial for confirming the identity of this compound in a sample and can be used for quantification when coupled with chromatographic methods. uct.ac.za
Table 2: Key Mass Spectrometry Data for this compound Data sourced from the NIST Mass Spectrometry Data Center. nih.govnist.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₅N | PubChem nih.gov |
| Molecular Weight | 195.3443 g/mol | NIST nist.gov |
| NIST MS Number | 232737 | NIST nist.gov |
| Total Peaks | 106 | PubChem nih.gov |
| Key m/z Peaks | 41, 55, 69, 83, 97 | PubChem nih.gov |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" by probing the vibrations of chemical bonds. photothermal.commt.com They are particularly effective for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when the vibration of a bond causes a change in the bond's dipole moment. photothermal.com For this compound, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) stretching vibration, which appears in a distinct region of the spectrum where few other groups absorb. Strong absorptions corresponding to C-H stretching and bending vibrations from the long alkyl chain are also observed. nist.gov The NIST WebBook provides condensed-phase IR spectrum data for this compound. nist.gov
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) resulting from molecular vibrations. mt.com This technique is sensitive to vibrations that cause a change in the polarizability of a bond. photothermal.com The C≡N bond in this compound also gives a strong signal in the Raman spectrum, complementing the IR data. Raman spectroscopy is particularly useful for analyzing samples in aqueous media, as water is a weak Raman scatterer. mt.com
The combination of IR and Raman provides a comprehensive analysis of the vibrational modes of this compound, confirming the presence of both the nitrile functional group and the long hydrocarbon tail. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound Data is illustrative based on general principles of vibrational spectroscopy and available data. nist.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2850 - 2960 | IR & Raman |
| C≡N (Nitrile) | Stretching | 2240 - 2260 | IR & Raman |
| C-H (Alkyl) | Bending | 1375 - 1465 | IR & Raman |
Mass Spectrometry (MS) for Identification and Quantification.
Chromatographic Separation Methods
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. nih.govjournalagent.com The principle involves a mobile phase carrying the mixture through a stationary phase, with separation occurring based on differential partitioning or adsorption of the components. nih.gov For a compound like this compound, gas and liquid chromatography are the most relevant methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for separating and identifying volatile and semi-volatile organic compounds. ijpsjournal.com It combines the powerful separation capabilities of gas chromatography with the sensitive detection and identification provided by mass spectrometry. researchgate.netchromatographyonline.com The process involves vaporizing the sample and moving it through a chromatographic column with an inert carrier gas (mobile phase). Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase. ijpsjournal.com
This compound is well-suited for GC analysis due to its volatility. GC-MS is widely used for the chemical profiling of complex mixtures to detect the presence of this compound and other related compounds. mdpi.comnih.govresearchgate.net The NIST Chemistry WebBook confirms the availability of gas chromatography data for this compound and reports a semi-standard non-polar Kovats Retention Index of 1592, which is a standardized measure of a compound's retention time in GC. nih.govnist.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. openaccessjournals.comwikipedia.org It operates by pumping a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.orgadvancechemjournal.com Separation is based on the differential interactions of the sample components with the stationary phase. advancechemjournal.com
While GC is often preferred for volatile compounds, HPLC is a crucial tool, especially for non-volatile or thermally unstable compounds. In the context of this compound research, HPLC is valuable for:
Purification: Following organic synthesis, HPLC can be used to isolate this compound from reaction byproducts and unreacted starting materials. wiley-vch.de
Analysis in Complex Matrices: Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is the most common mode. advancechemjournal.com Due to its long, non-polar alkyl chain, this compound would be strongly retained in an RP-HPLC system, allowing for its effective separation from more polar substances.
Derivatization Analysis: In some cases, compounds are chemically modified (derivatized) to improve their detection. HPLC coupled with mass spectrometry (LC-MS) can be used to analyze derivatized products related to nitriles or other functional groups in a sample mixture. escholarship.org
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling.
Advanced Analytical Techniques for this compound in Complex Matrices
The analysis of this compound in complex environmental and biological samples relies heavily on chromatographic and spectrometric methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique, offering high separation efficiency and definitive identification based on mass spectra and retention times. srce.hrresearchgate.netresearchgate.netnii.ac.jp
This compound has been identified as a component in various environmental matrices, including the vapor phase of industrial waste and as a potential component of secondary organic aerosols (SOA). pnnl.gov Secondary organic aerosols are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) and represent a complex mixture of organic compounds. rsc.orgnih.gov The analysis of specific compounds like this compound within this matrix is challenging due to the chemical complexity.
Advanced analytical methods are employed to characterize the components of SOAs. escholarship.org While direct analysis of this compound in SOA is not extensively documented in the provided literature, related nitriles and other organic nitrogen species are studied in aerosol contexts. For instance, fast pyrolysis of sewage sludge, a source of complex organic matter, produces a bio-oil containing a range of alkanenitriles (C13–C18). nii.ac.jp The analysis of such oils is performed using techniques like silica-gel column chromatography for fractionation, followed by GC/MS and Fourier transform infrared (FTIR) spectroscopy for identification. nii.ac.jp
In studies of hazardous waste tank headspaces at the Hanford Site, this compound was detected among hundreds of other volatile organic compounds. pnnl.gov The primary analytical methods used for this characterization were GC/MS analysis of samples collected using SUMMA™ canisters and triple sorbent traps (TSTs). pnnl.gov These methods allow for the identification and semi-quantitative estimation of individual compounds in a complex gas matrix. pnnl.gov The identification is typically achieved by comparing the measured mass spectra to spectral libraries like the National Institute for Standards and Technology (NIST)/Wiley mass spectral library. pnnl.gov
Research into SOA formation often involves smog chamber experiments where the evolution of aerosols is monitored using instruments like the Aerosol Mass Spectrometer (AMS). copernicus.org Spectrophotometric methods have also been developed and validated to quantify functional groups, such as carboxyl and ester groups, in SOA samples to understand their chemical composition and formation mechanisms. escholarship.org
This compound has been identified as a natural product in various biological sources, including marine invertebrates and terrestrial plants. Its detection in these complex extracts requires robust separation and identification techniques.
Marine Sponges: Volatile organic compounds (VOCs) from marine sponges, such as Petrosia ficiformis, have been analyzed to understand their chemical ecology, including potential defense mechanisms. srce.hrresearchgate.net In a study of P. ficiformis from the Adriatic Sea, this compound was identified as a minor component of the volatile fraction. srce.hr The analytical method involved hydrodistillation (HD) and headspace solid-phase microextraction (HS-SPME) for the extraction of VOCs, followed by analysis using coupled gas chromatography-mass spectrometry (GC-MS). srce.hrresearchgate.net This approach allows for the identification of a wide range of volatile and semi-volatile compounds present in the sponge tissue. srce.hr
Plant Extracts: this compound has also been detected in extracts from various plant species. Gas chromatography-mass spectrometry (GC-MS) is the most frequently cited method for its identification in these matrices. researchgate.netuobasrah.edu.iqresearchgate.net
In the fruit extracts of Benincasa hispida (winter melon), this compound was identified alongside other nitriles like pentadecanenitrile (B103695) and heptadecanenitrile (B7822307). researchgate.netresearchgate.netresearchgate.net
The methanolic leaf extract of Lepidium sativum was also found to contain this compound. uobasrah.edu.iq
Analysis of fruit extracts from different landraces of Lagenaria siceraria (bottle gourd) also revealed the presence of this compound. nih.govpreprints.org
The general procedure for analyzing plant extracts involves an initial extraction with a suitable solvent (e.g., petroleum ether, methanol, or ethanol), followed by GC-MS analysis to separate and identify the individual chemical constituents. researchgate.netuobasrah.edu.iqpreprints.org
| Biological Source | Sample Type | Analytical Technique | Reference |
|---|---|---|---|
| Petrosia ficiformis | Marine Sponge | HD, HS-SPME, GC-MS | srce.hrresearchgate.net |
| Benincasa hispida | Fruit Extract | GC-MS | researchgate.netresearchgate.net |
| Lepidium sativum | Leaf Extract (Methanolic) | GC-MS | uobasrah.edu.iq |
| Lagenaria siceraria | Fruit Extract | GC-MS | nih.govpreprints.org |
Analysis in Environmental Samples (e.g., Secondary Organic Aerosols).
Quantitative Analysis and Method Validation for this compound
While many studies report the qualitative detection of this compound, quantitative analysis requires more rigorous method development and validation. chemicalbook.com The principles of quantitative analysis ensure that the results are accurate, precise, and reproducible.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for determining the purity of chemical compounds and for the quantitative analysis of components in a mixture. nih.gov Unlike chromatographic methods that often require a specific reference standard for each analyte, qNMR can use a universal internal standard for a wide range of chemicals. nih.gov Method validation for qNMR involves assessing parameters such as:
Precision and Accuracy : The level of a major component can be determined with precision and accuracy significantly better than 1%. nih.gov
Specificity : The ability to assess the analyte unequivocally in the presence of other components. nih.gov
Linearity : The direct proportionality of the instrument response to the concentration of the analyte. nih.gov
Limits of Detection (LOD) and Quantitation (LOQ) : Impurities can be quantified at levels of 0.1% or lower. nih.gov
Ruggedness : The reproducibility of the method under varied conditions. nih.gov
For complex matrices, quantitative analysis is commonly performed using chromatographic techniques like GC-MS. In this context, quantification is typically achieved by creating a calibration curve using certified standards of this compound. The instrument response (e.g., peak area) for the sample is then compared to the calibration curve to determine its concentration. The concentration of active components in plant extracts, for example, can be determined based on the ratio between the peak area of the analyte and that of an internal standard. preprints.org
Theoretical and Computational Studies of Tridecanenitrile
Quantum Chemical Calculations on Tridecanenitrile (B1583151)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and geometric preferences of molecules like this compound. epstem.net These calculations solve approximations of the Schrödinger equation to determine molecular properties.
The electronic structure of this compound is characterized by its long, saturated alkyl chain and the polar nitrile functional group. Quantum chemical calculations can map the distribution of electrons and determine the energies of molecular orbitals, which are crucial for understanding the molecule's stability and reactivity.
Recent computational work has focused on developing machine learning interatomic potentials (ML-IAP) for complex systems containing carbon, nitrogen, and hydrogen (CNH), with this compound being included as a representative nitrile. arxiv.org These models are trained on data from high-level ab initio calculations, such as DFT using the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) functional. arxiv.org Such studies confirm the ability of modern computational methods to accurately describe the potential energy surface and physical properties of long-chain nitriles. arxiv.org
Key electronic properties can be computed to describe the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is typically located along the alkyl chain and the C≡N bond, representing the region from which an electron is most easily donated. The LUMO is primarily localized on the antibonding π* orbital of the nitrile group, indicating the most probable site for accepting an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.
The Abraham general solvation model uses computationally derived solute descriptors to predict chemical and biochemical properties. unt.edu These descriptors relate to the molecule's size, polarity, and hydrogen bonding capacity, which are all functions of its underlying electronic structure. unt.edu
Table 1: Computed Electronic and Structural Properties of this compound
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₅N | nih.govnist.gov |
| Molecular Weight | 195.34 g/mol | nih.gov |
| XLogP3 | 5.3 | nih.gov |
| Topological Polar Surface Area | 23.8 Ų | nih.gov |
| Abraham Solute Descriptors | ||
| E (excess molar refraction) | 0.15 | unt.edu |
| S (dipolarity/polarizability) | 0.90 | unt.edu |
| A (hydrogen bond acidity) | 0.00 | unt.edu |
| B (hydrogen bond basicity) | 0.36 | unt.edu |
This table presents data derived from computational models and databases.
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with its long dodecyl chain, a vast number of conformers exist. Computational methods are used to calculate the relative energies of these conformers to identify the most stable structures.
While specific conformational analysis studies dedicated solely to this compound are not prominent in the literature, the principles are well-established from studies on similar long-chain alkanes and functionalized nitriles. vdoc.pubacs.org The conformational flexibility of the alkyl chain is a key feature. In solution, this compound is expected to exist as a dynamic ensemble of interconverting conformers. acs.org This dynamic behavior can manifest as broadened signals in NMR spectroscopy. acs.org
The lowest energy conformation in the gas phase is predicted to be the all-trans, or zig-zag, arrangement of the carbon backbone, as this minimizes steric repulsion. However, in liquid phases or when interacting with other molecules, gauche interactions can lead to folded or bent conformations that may be energetically accessible or even preferred. The application of force fields like MM2 or higher-level quantum calculations can be used to model the potential energy surface and rationalize the distribution of conformers. vdoc.pub
Electronic Structure and Bonding Analysis of this compound.
Molecular Dynamics Simulations for this compound Systems
Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying processes like diffusion, conformational changes, and reaction dynamics.
Ab initio molecular dynamics (AIMD) is a powerful simulation technique where the forces between atoms are calculated "on-the-fly" using quantum mechanics, rather than relying on predefined force fields. mdpi.comrsc.org This allows for the simulation of chemical reactions, including bond breaking and formation, with high accuracy. mdpi.com AIMD is particularly useful for uncovering the atomistic mechanisms of reactions in complex environments. mdpi.com
Due to its high computational cost, applying AIMD to large molecules like this compound for long simulation times is challenging. A modern approach involves using machine learning to create highly accurate interatomic potentials (ML-IAPs) from a limited number of AIMD or DFT calculations. arxiv.org These ML-IAPs can then be used in large-scale molecular dynamics simulations (MLMD) with an accuracy approaching that of ab initio methods but at a fraction of the computational cost. arxiv.org A recent study developed such a universal ML-IAP for CNH systems, which was validated using long-chain molecules including this compound, demonstrating excellent agreement with DFT calculations for energies and forces. arxiv.org This methodology paves the way for studying the reaction mechanisms of nitriles in complex chemical environments, such as during catalysis or tribological stress, where mechanical forces can induce chemical transformations. arxiv.orgmdpi.com
Computational Modeling of this compound Reactivity
Computational modeling is a key tool for predicting the chemical reactivity of this compound. By calculating the energies of reactants, products, and intermediate structures, chemists can forecast the most likely chemical transformations.
A central goal of computational chemistry is to map out the entire energy landscape of a chemical reaction, identifying stable intermediates and the transition states that connect them. The transition state is the highest energy point along a reaction coordinate, and its energy determines the activation barrier and, thus, the reaction rate.
Quantum modeling at levels like DFT (e.g., ωB97X-D functional with a Def2-TZVPPD basis set) has proven effective in analyzing complex reaction pathways and transition states. acs.org For example, in studies of other complex nitriles, computational modeling has been used to explain why a reaction might follow one pathway over another (diastereoselectivity), revealing that factors like hydrogen bonding and the dipole moment of the ion-pair transition state can control the outcome. acs.org
These computational techniques can be applied to predict the reactivity of this compound in various reactions. For instance, in the hydrogenation of the nitrile group to form an amine, modeling could predict the most favorable pathway on a given catalyst surface. Similarly, for reactions like the oxydehydrogenation mentioned in patent literature, modeling could elucidate the mechanism and identify the rate-determining step. google.com Automated methods that use reactive molecular dynamics simulations to discover reaction pathways and calculate rate constants are also emerging as a powerful tool for this purpose. nih.gov
Table 2: Computational Approaches for Reactivity Prediction
| Method | Application | Key Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of stationary points on the potential energy surface. | Geometries and energies of reactants, products, intermediates, and transition states. acs.org |
| Transition State Theory (TST) | Used with DFT results to estimate reaction rates. | Activation energy (Ea), rate constants (k). nih.gov |
| Reactive Molecular Dynamics (MD) | Simulation of reactive events over time. | Dynamic pathways, reaction mechanisms, discovery of unexpected reaction channels. nih.gov |
| Ab Initio Molecular Dynamics (AIMD) | High-accuracy simulation of bond formation/breaking. | Detailed atomistic mechanisms, role of solvent or surfaces. mdpi.com |
Catalyst Design and Optimization via Computational Methods
Computational methods play a crucial role in the design and optimization of catalysts for nitrile synthesis and conversion. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, general principles of catalyst design for nitrile hydrogenation are applicable.
The industrial synthesis of long-chain amines often involves the catalytic hydrogenation of the corresponding fatty nitriles. For this compound, this process would convert the nitrile group (-CN) into a primary amine group (-CH2NH2). Common catalysts for this transformation include nickel, palladium, and copper-nickel systems.
Computational approaches, such as Density Functional Theory (DFT), are instrumental in understanding the catalytic cycle. These methods can model the adsorption of this compound onto the catalyst surface, the stepwise reduction of the nitrile group, and the desorption of the final product, tridecylamine (B1585788). By calculating the energy barriers for each step, researchers can identify the rate-determining step and understand how the catalyst's composition and structure influence its activity and selectivity.
Cheminformatics and QSAR/QSPR for this compound
Cheminformatics provides the tools to analyze and model the relationships between chemical structure and physical or biological activity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key components of this field.
Data-Driven Approaches for Predicting this compound Properties
Data-driven approaches leverage existing experimental data to build predictive models for various properties of this compound. These properties can range from basic physicochemical characteristics to more complex biological activities.
Publicly accessible databases like PubChem serve as a repository for aggregated information on this compound, including computed properties derived from its chemical structure. nih.gov These descriptors form the basis for QSPR modeling.
Table 1: Computationally Predicted Properties of this compound
| Property | Value | Source |
| Molecular Weight | 195.34 g/mol | PubChem nih.gov |
| XLogP3 | 5.3 | PubChem nih.gov |
| Exact Mass | 195.198700 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 195.198700 g/mol | PubChem nih.gov |
| Topological Polar Surface Area | 23.8 Ų | PubChem nih.gov |
| Heavy Atom Count | 14 | PubChem nih.gov |
| Complexity | 143 | PubChem nih.gov |
This table contains data computationally predicted by various software and compiled by PubChem.
By correlating these and other calculated molecular descriptors with experimentally determined properties for a series of related nitrile compounds, QSPR models can be developed. These models can then be used to predict properties for which experimental data is unavailable. For example, a QSPR model could predict the boiling point, vapor pressure, or refractive index of this compound based on its molecular structure. nih.govwhiterose.ac.uk Such models are valuable for initial screening and for prioritizing experimental work.
Machine Learning Applications in this compound Research
Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in chemical research to build sophisticated predictive models from large datasets. researchgate.net In the context of this compound, ML algorithms can be trained on data from various sources to predict its properties, reactivity, and potential applications.
Recent advancements have focused on developing universal machine learning interatomic potentials (ML-IAPs) for organic molecules, including nitriles. arxiv.org These models are trained on data from first-principles calculations, such as DFT, and can accurately predict the potential energy of a system based on the positions of its atoms. arxiv.org This allows for large-scale molecular dynamics simulations that would be computationally prohibitive with traditional methods. arxiv.org
One study demonstrated the development of an ML-IAP for carbon-nitrogen-hydrogen (CNH) systems, which includes nitriles. arxiv.org The model, trained on short-chain molecules, was able to accurately predict the properties of long-chain amines, demonstrating the transferability and predictive power of the approach. arxiv.org Such a model could be applied to this compound to simulate its behavior in different environments, predict its interaction with other molecules, and explore its conformational landscape.
Furthermore, machine learning models, particularly deep neural networks (DNNs), are being used for tasks such as predicting the melting point of chemical substances from images of their physical state or identifying compounds from their Raman spectra. researchgate.net In retrosynthesis, ML models can suggest potential synthetic routes for molecules like this compound, although data-driven frameworks can sometimes propose unfeasible reactions. rsc.org Incorporating chemical rules into these models can improve their performance and interpretability. rsc.org
Biological Activity and Implications of Tridecanenitrile
Antimicrobial Properties of Nitriles, Including Tridecanenitrile (B1583151)
The nitrile functional group is associated with antimicrobial effects, and this compound is no exception. solubilityofthings.com Nitriles, as a class of compounds, have demonstrated the ability to inhibit the growth of various microorganisms. frontiersin.orgsemanticscholar.orgscienceopen.com
Efficacy Against Bacterial Strains
Research has shown that this compound and its derivatives exhibit activity against several bacterial strains. For instance, studies have demonstrated moderate efficacy against Escherichia coli and high activity against Staphylococcus aureus. However, its effectiveness against Pseudomonas aeruginosa was found to be lower, suggesting some level of microbial resistance.
Table 1: Antimicrobial Efficacy of a this compound Derivative
| Microbial Species | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Low |
Exploration of Structure-Activity Relationships for Antimicrobial this compound Derivatives
The antimicrobial potency of this compound can be enhanced through structural modifications. Studies on the structure-activity relationship (SAR) of this compound derivatives have revealed that alterations to the chemical structure can lead to varied efficacy against different pathogens. nih.gov This suggests that targeted synthesis of new derivatives could yield compounds with improved antimicrobial profiles. nih.gov
Potential Cytotoxic Effects and Anticancer Research
In addition to its antimicrobial properties, this compound has been investigated for its potential in cancer therapy. Some studies suggest that certain nitriles possess cytotoxic properties that could be harnessed for anticancer treatments. sigmaaldrich.com
Selective Cytotoxicity Towards Cancer Cell Lines
A notable aspect of this compound's potential as an anticancer agent is its selective cytotoxicity. Research has indicated that it can be toxic to certain cancer cell lines while having a minimal impact on normal, healthy cells. dovepress.commdpi.comnih.govrsc.org This selectivity is a crucial attribute for developing targeted cancer therapies with fewer side effects. mdpi.com For example, one study highlighted its selective action against specific cancer types, although the specific cell lines were not named in the provided information.
This compound in Natural Product Chemistry
This compound is not just a synthetic compound; it has also been identified as a naturally occurring substance. solubilityofthings.comgoogle.com
Identification of this compound in Marine Organisms
The presence of this compound has been reported in the marine environment. frontiersin.org Specifically, it has been identified in Pseudomonas veronii, a bacterium. nih.gov The discovery of this compound in marine organisms opens avenues for exploring its ecological role and potential as a source for novel bioactive compounds.
Presence in Plant Extracts and Associated Bioactivities
Research on landraces of Lagenaria siceraria (bottle gourd) from South Africa has identified this compound as one of numerous bioactive compounds in the fruit extracts. preprints.orgnih.govresearchgate.net Plants in the Lagenaria genus are known for a wide range of medicinal applications, including anti-proliferative, anti-fertility, anti-HIV, and anti-cancerous properties. preprints.orgnih.gov The presence of a diverse array of phytochemicals, including nitriles, terpenoids, and organic acids, is believed to be responsible for these effects. nih.govekb.egresearchgate.net
Similarly, this compound has been detected in extracts of Benincasa hispida (wax gourd). researchgate.netresearchgate.net Studies on Benincasa hispida report various pharmacological activities, including antioxidant and antimicrobial effects. researchgate.netrjptonline.org The seed extracts, in particular, have been noted for their antioxidant and antibacterial properties. researchgate.netnih.gov The identification of this compound alongside other nitriles like pentadecanenitrile (B103695) and heptadecanenitrile (B7822307) suggests a potential role for these long-chain aliphatic nitriles in the plant's bioactivity. researchgate.netresearchgate.net
Table 1: Presence and Bioactivity of this compound in Plant Extracts
| Plant Species | Part(s) Studied | Reported Bioactivities of the Plant/Extract |
| Lagenaria siceraria (Bottle Gourd) | Fruit | Anti-proliferative, anti-fertility, anti-HIV, anti-cancerous, anti-inflammatory, antioxidant. preprints.orgnih.govekb.eg |
| Benincasa hispida (Wax Gourd) | Fruit, Seed | Antioxidant, antimicrobial, anti-inflammatory, antinociceptive. researchgate.netrjptonline.orgnih.gov |
Biological Fate and Metabolism of this compound
The biological fate of aliphatic nitriles, including this compound, is primarily determined by metabolic processes aimed at detoxification and excretion. The main pathway for the metabolism of these compounds involves the cytochrome P450 (CYP) enzyme superfamily, which are monooxygenases found in high concentrations in the liver. nih.govwikipedia.orgditki.com
The metabolism is initiated by the hepatic and extrahepatic cytochrome P450-catalyzed oxidation of the carbon atom alpha to the cyano (-C≡N) group. nih.gov This hydroxylation reaction results in the formation of an unstable cyanohydrin intermediate. The cyanohydrin then spontaneously decomposes, releasing an aldehyde and, critically, hydrogen cyanide. nih.gov
The toxicity associated with aliphatic nitriles is largely attributed to this metabolic release of cyanide. nih.gov Cyanide is a potent inhibitor of cellular respiration as it binds to and blocks the action of cytochrome c oxidase in the mitochondrial electron transport chain. nih.gov The liberated cyanide is subsequently detoxified in the body, primarily through conjugation with thiosulfate (B1220275) to form the less toxic thiocyanate, which is then excreted in the urine. nih.gov The rate of metabolism and subsequent cyanide release can vary depending on the structure of the nitrile's alkyl chain. nih.gov For long-chain fatty acids, CYP enzymes of the CYP4F family are known to perform ω-hydroxylation, a process that adds a hydroxyl group to the terminal carbon. wikipedia.org While the primary metabolism for this compound is expected at the α-carbon, the potential for ω-hydroxylation of its long alkyl chain also exists as a metabolic route.
Interactions with Biological Systems: Membranes and Enzymes
The long, lipophilic alkyl chain of this compound facilitates its interaction with biological membranes and enzymes. Its structure allows it to partition into and interact with the lipid bilayer of cell membranes, potentially altering membrane properties.
Studies using hybrid bilayer membranes (HBMs) have explored the use of this compound as a proton carrier. researchgate.nethku.hk In these model systems, which mimic biological membranes, this compound can be incorporated into the lipid layer. researchgate.net Its ability to transport protons suggests it can influence ion gradients across membranes, a fundamental process in cellular bioenergetics. The interaction of molecules with lipid bilayers involves partitioning from the aqueous phase to the membrane-water interface and subsequent penetration into the hydrophobic core. frontiersin.orgfrontiersin.org The physicochemical properties of this compound, particularly its long hydrocarbon tail, favor its insertion into the nonpolar interior of the membrane.
Beyond its interaction with membranes, this compound has been identified as a potential inhibitor of specific enzymes. Patent literature describes this compound and its derivatives as inhibitors of sphingosine (B13886) kinase (SphK) enzymes, specifically SphK1 and SphK2. google.com These enzymes are crucial in the synthesis of sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cell growth, proliferation, and inflammation. google.com By inhibiting SphK, compounds like this compound can modulate S1P levels, suggesting a potential for therapeutic intervention in diseases mediated by S1P signaling. google.com
Environmental Aspects and Fate of Tridecanenitrile
Environmental Implications of Tridecanenitrile (B1583151) as an Organic Compound
As an organic compound, this compound's introduction into ecosystems carries potential environmental consequences. Its chemical structure, characterized by a long, nonpolar hydrocarbon tail (C12H25) and a polar nitrile group (-CN), is a primary determinant of its environmental behavior. Due to its long hydrocarbon chain, this compound is largely hydrophobic and exhibits very low solubility in water. Current time information in Nyong-et-Kellé, CM.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that may cause long-lasting harmful effects to aquatic life. nih.gov This suggests that if released into aquatic environments, it could persist and pose a risk to organisms. Its low water solubility implies that it is more likely to associate with particulate matter, sediment, and biota rather than remaining dissolved in the water column.
Degradation Pathways of this compound in Ecosystems
The breakdown of this compound in the environment is expected to occur through several biotic and abiotic processes. The primary mechanism for the ultimate breakdown of such organic compounds in ecosystems is microbial degradation.
Microbial Degradation: Bacteria capable of degrading long-chain alkanes and other related compounds are widespread in soil and water. The degradation of long-chain alkylamines, which are structurally similar to alkyl nitriles, has been shown to be carried out by denitrifying bacteria such as Pseudomonas stutzeri. oup.com This bacterium can mineralize even-numbered primary fatty amines with alkyl chains up to C18. oup.com The degradation of long-chain alkanes often proceeds via terminal oxidation, where the end of the hydrocarbon chain is oxidized to a carboxylic acid, followed by further breakdown. researchgate.net
For nitriles specifically, a common biodegradation pathway involves hydrolysis. This is typically a two-step process:
Hydrolysis to Amide: The nitrile group (-C≡N) is first hydrolyzed to an amide (-CONH2).
Hydrolysis to Carboxylic Acid: The amide is further hydrolyzed to a carboxylic acid (-COOH), liberating ammonia (B1221849). mdpi.com
The resulting tridecanoic acid can then be further degraded by microorganisms through pathways like β-oxidation. The length of the alkyl chain can influence the rate of biodegradation, with increased chain length sometimes leading to a decrease in biodegradability due to lower water solubility and bioavailability. mdpi.com
Behavior and Distribution of this compound in Environmental Compartments
The distribution of this compound in the environment is dictated by its physical properties, primarily its volatility and solubility.
Air (e.g., Secondary Organic Aerosols)
Volatile organic compounds (VOCs) in the atmosphere can be oxidized to form less volatile products that subsequently partition into aerosol particles, creating secondary organic aerosol (SOA). rsc.org These aerosols have significant impacts on air quality and climate.
This compound can be released into the atmosphere from sources such as biomass burning. researchgate.net In the atmosphere, it can undergo oxidation reactions initiated by radicals like OH, O3, or NO3. rsc.org The oxidation products of long-chain organic compounds can have significantly lower volatility than the parent compound, leading to their condensation onto existing particles or the formation of new particles. This process contributes to the formation of SOA. rsc.orgcopernicus.orgrsc.orgnih.govcopernicus.org Research on compounds like phenols and methoxyphenols, also emitted from biomass burning, shows they are efficient SOA precursors. copernicus.org While specific studies on this compound are limited, its presence in emissions associated with SOA formation suggests it may participate in these atmospheric processes.
Water and Soil
Given its hydrophobic nature and very low water solubility, this compound is not expected to persist in the dissolved phase in aquatic systems. Current time information in Nyong-et-Kellé, CM. Instead, it will preferentially adsorb to suspended organic matter and settle into sediments. This partitioning behavior is common for nonpolar organic compounds.
In soil, the fate of this compound is similarly governed by adsorption. The long hydrocarbon chain leads to strong hydrophobic interactions with soil organic matter. This adsorption reduces its mobility in the soil column, limiting its potential to leach into groundwater. dtic.mil However, this sequestration in soil and sediment also means it can persist for longer periods, with degradation being the primary removal process. The rate of degradation in soil and sediment would depend on various factors, including microbial community composition, oxygen availability, temperature, and moisture content.
This compound as a Chemical Tracer in Atmospheric Studies
Chemical tracers are compounds that are unique to specific emission sources and can be used to track the movement and contribution of those sources to air pollution. noaa.gov
Correlation with Biomass Combustion and Cross-Border Transport
Recent research has identified alkyl amides and nitriles as novel molecular tracers for biomass burning. researchgate.net These compounds are formed during the combustion process through the reaction of ammonia, derived from the thermal breakdown of proteins, with fatty acids from the degradation of triglycerides. researchgate.net The resulting amides can then be dehydrated under pyrolytic conditions to form nitriles. researchgate.net
The presence of this compound and other long-chain nitriles in atmospheric aerosol samples provides a chemical fingerprint indicating the influence of biomass combustion. researchgate.netmdpi.com These tracers are particularly valuable for source apportionment studies. Because pollutants emitted from large-scale biomass burning can be carried over vast distances by wind, these chemical tracers can be used to identify and quantify the impact of cross-border transport of air pollution. uiowa.edu For example, studies have tracked pollution from biomass burning in southern Africa and Asia as it moves across oceans and continents. uiowa.edu The detection of this compound in downwind locations can thus serve as evidence for the long-range atmospheric transport of emissions from biomass fires.
Q & A
Q. What are the critical safety precautions and personal protective equipment (PPE) required when handling Tridecanenitrile in laboratory settings?
- Methodological Answer : When handling this compound, adhere to the following protocols:
- PPE : Wear chemical splash goggles, nitrile gloves, and a flame-retardant lab coat. Use a NIOSH-approved respirator if ventilation is insufficient .
- Storage : Keep containers tightly sealed in a dry, well-ventilated area, away from ignition sources. Ground equipment to prevent electrostatic discharge .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid environmental release .
- First Aid : For skin/eye contact, rinse with water for ≥15 minutes. Seek medical attention for persistent symptoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
